![molecular formula C20H17ClN4 B2395295 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-99-8](/img/structure/B2395295.png)

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

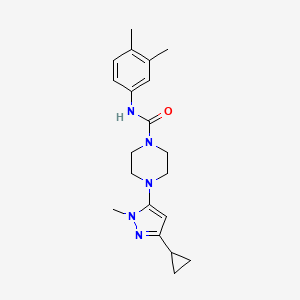

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a type of heterocyclic aromatic organic compounds . Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3. Pyrazole is a three-nitrogen containing five-membered ring. The compound has various substituents including a 2-chlorophenyl group, a methyl group, and a 4-methylphenyl group .

Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. It has a 2-chlorophenyl group attached to the 3-position, a methyl group attached to the 5-position, and a 4-methylphenyl group attached to the nitrogen in the pyrazole ring .科学的研究の応用

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives, including those similar to the specified compound, have shown significant antimicrobial and anticancer activities. For instance, compounds with pyrazole and pyrimidine moieties have been synthesized and evaluated, revealing some derivatives exhibiting higher anticancer activity than reference drugs like doxorubicin. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Methodologies

- Research has also focused on the synthesis methodologies of pyrazolo[1,5-a]pyrimidine derivatives. A study presented a three-step, one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, utilizing ultrasound in aqueous media. This method highlights an efficient approach to synthesizing such derivatives, which could be beneficial for further pharmaceutical applications (Kaping, Helissey, & Vishwakarma, 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer therapeutics.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), activate caspase 9 (an initiator enzyme of the apoptotic cascade), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

The compound’s action results in molecular and cellular effects that can lead to changes in cell behavior. For instance, similar compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells . This is achieved through the activation of caspase 9 and the cleavage of PARP-1 .

特性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4/c1-13-7-9-15(10-8-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSSCSDGUXCJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)

![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)

![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)

![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)

![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)